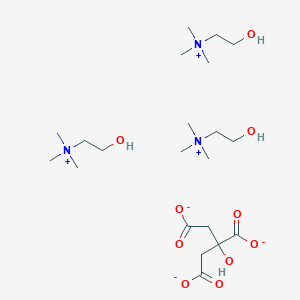

Tricholine citrate

Description

Structure

2D Structure

Properties

CAS No. |

546-63-4 |

|---|---|

Molecular Formula |

C11H19NO8-2 |

Molecular Weight |

293.27 g/mol |

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-3 |

InChI Key |

WRPUOFKIGGWQIJ-UHFFFAOYSA-K |

SMILES |

C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

Canonical SMILES |

C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

Appearance |

Solution |

Other CAS No. |

546-63-4 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

Choline Citrate Solution (ca. 65% in Water) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Role of Tricholine Citrate in Hepatic Steatosis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatic steatosis, the hallmark of Metabolic-associated Steatotic Liver Disease (MASLD), represents a significant and growing global health burden. Characterized by the excessive accumulation of triglycerides within hepatocytes, its progression can lead to inflammation (steatohepatitis), fibrosis, cirrhosis, and hepatocellular carcinoma. Tricholine citrate, a hepatoprotective and lipotropic agent, has been identified as a promising therapeutic compound. It addresses the core pathology of hepatic steatosis by acting as a crucial source of choline. Choline is indispensable for the synthesis of phosphatidylcholine, a key phospholipid required for the assembly and secretion of very-low-density lipoproteins (VLDL), the primary mechanism for exporting fat from the liver. This technical guide elucidates the molecular mechanisms of this compound in mitigating hepatic steatosis, details relevant experimental protocols for its evaluation, presents quantitative clinical data on the effects of choline supplementation, and visualizes the key biological and experimental pathways involved.

Introduction to Hepatic Steatosis and this compound

Hepatic steatosis is defined by the presence of fat in more than 5% of hepatocytes.[1] While historically associated with excessive alcohol consumption, the most prevalent form today is MASLD (formerly NAFLD), which is closely linked to metabolic syndrome, obesity, and insulin resistance.[2][3] The pathogenesis involves an imbalance between fatty acid uptake, de novo lipogenesis, and fatty acid disposal through oxidation or export as triglycerides within VLDL particles.[4]

This compound serves as a stable and bioavailable source of choline, a quaternary amine essential for numerous physiological functions.[5] Its primary role in liver health is attributed to its function as a lipotropic agent, meaning it promotes the export of fat from the liver, thereby preventing its accumulation.[5] Choline deficiency in humans is known to cause fatty liver and liver damage, underscoring its importance in maintaining hepatic lipid homeostasis.[4]

Core Mechanism of Action

The therapeutic effect of this compound in hepatic steatosis is primarily mediated by the provision of choline for two critical metabolic pathways within the hepatocyte.

Role in Phosphatidylcholine Synthesis and VLDL Export

The export of triglycerides from the liver is entirely dependent on their packaging into VLDL particles. Phosphatidylcholine (PC) is an obligatory component of the VLDL membrane monolayer; without sufficient PC, VLDL assembly and secretion are impaired.[6][7][8] This impairment leads to the sequestration and accumulation of triglycerides within hepatocyte lipid droplets, resulting in steatosis.[4][9]

Choline provided by this compound is a direct precursor for PC synthesis via the CDP-choline pathway. A deficiency in choline limits PC production, causing nascent VLDL particles to be recognized as defective and subsequently degraded, which halts triglyceride export.[6][7][9]

Involvement in Lipogenic Signaling Pathways

Beyond its structural role, choline metabolism intersects with key signaling pathways that regulate lipid homeostasis. As a major dietary source of methyl groups via its oxidation to betaine, choline influences S-adenosylmethionine (SAM) levels. SAM is the universal methyl donor for epigenetic modifications of DNA and histones.[4] This can modulate the expression of genes central to hepatic lipid metabolism, including the master transcriptional regulator of lipogenesis, Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[4][10] Studies suggest that methyl donors can suppress lipogenic pathways, including SREBP-1, thereby reducing de novo fatty acid synthesis.[11][12]

Clinical Evidence and Data

While direct, large-scale clinical trials on this compound for MASLD are limited, studies on its active component, choline (administered as phosphatidylcholine), provide strong evidence of its therapeutic potential. A recent randomized controlled trial investigated the effects of choline supplementation in patients with MASLD.[5][13]

Quantitative Outcomes of Choline Supplementation in MASLD

The following table summarizes the key findings from a 12-week, randomized, controlled, single-blinded study where 39 MASLD patients received 2400 mg/day of phosphatidylcholine alongside conventional management, compared to 40 patients receiving conventional management alone.[5][13]

| Parameter | Choline Group (n=39) | Control Group (n=40) | P-value | Interpretation |

| Hepatic Steatosis | ||||

| Controlled Attenuation Parameter (dB/m) | 304 | 332 | < 0.001 | Significant reduction in liver fat. |

| Hepatic Fibrosis | ||||

| Fibrosis Score (kPa) | 5.3 | 6.8 | < 0.001 | Significant reduction in liver stiffness. |

| Liver Enzymes | ||||

| Alanine Aminotransferase (ALT) | - | - | < 0.001 | Significant reduction vs. control. |

| Aspartate Aminotransferase (AST) | - | - | 0.004 | Significant reduction vs. control. |

| Lipid Profile | ||||

| Triglycerides (mg/dL) | 133 | 158 | 0.048 | Significant reduction in serum TGs. |

| Oxidative Stress & Inflammation | ||||

| TBARS (nmol/mL) | 1.9 | 3.8 | < 0.001 | Significant reduction in lipid peroxidation. |

| Leptin (ng/mL) | 1.3 | 2.1 | < 0.001 | Significant reduction in pro-inflammatory adipokine. |

| Data sourced from Sedhom et al., 2025.[5][13] TBARS: Thiobarbituric Acid Reactive Substances. |

Experimental Protocols for Preclinical and Clinical Evaluation

Evaluating the efficacy of compounds like this compound requires robust and standardized experimental models and assessment protocols.

Preclinical Evaluation: High-Fat Diet (HFD) Induced Steatosis Model

This model is widely used as it recapitulates the key metabolic drivers of human MASLD.[14][15]

-

Objective : To induce hepatic steatosis and features of metabolic syndrome in a murine model to test the efficacy of a therapeutic agent.

-

Methodology :

-

Animal Model : Male C57BL/6J mice, 6-8 weeks old.

-

Acclimatization : House animals for 1 week under standard conditions (12h light/dark cycle, 22-24°C) with ad libitum access to water and standard chow.

-

Dietary Induction :

-

Treatment Administration : The test compound (this compound) is administered to a subset of HFD-fed mice, typically via oral gavage or in drinking water, starting either concurrently with the HFD or after steatosis has been established.

-

Duration : The diet and treatment are maintained for a period of 8-16 weeks.[15][17]

-

Histological Assessment: NAFLD Activity Score (NAS)

-

Objective : To score the key histological features of steatohepatitis from a liver biopsy specimen.

-

Methodology :

-

Sample Preparation : A formalin-fixed, paraffin-embedded liver biopsy specimen is sectioned at 4-5 µm and stained with Hematoxylin and Eosin (H&E).

-

Microscopic Evaluation : A pathologist, blinded to clinical data, evaluates the slide.

-

Scoring : Three features are scored individually:

-

Steatosis (0-3) : Graded based on the percentage of hepatocytes containing lipid droplets.

-

Score 0: <5%

-

Score 1: 5-33%

-

Score 2: >33-66%

-

Score 3: >66%

-

-

Lobular Inflammation (0-3) : Graded by counting the number of inflammatory foci per 200x field.

-

Score 0: No foci

-

Score 1: <2 foci per field

-

Score 2: 2-4 foci per field

-

Score 3: >4 foci per field

-

-

Hepatocyte Ballooning (0-2) : Graded based on the presence and extent of swollen, degenerating hepatocytes.

-

Score 0: None

-

Score 1: Few balloon cells

-

Score 2: Many/prominent balloon cells

-

-

-

NAS Calculation : The scores for steatosis, inflammation, and ballooning are summed. The total NAS ranges from 0 to 8. A score ≥5 is highly correlated with a diagnosis of definite steatohepatitis (NASH).[18][21]

-

Fibrosis Staging : Fibrosis is staged separately (F0-F4) and is not part of the NAS.

-

Conclusion and Future Directions

This compound addresses a fundamental mechanism in the pathogenesis of hepatic steatosis by supplying the essential nutrient choline. Its role in promoting the synthesis of phosphatidylcholine is critical for hepatic triglyceride export via VLDL, directly counteracting the lipid accumulation that defines the disease. Furthermore, its potential influence on lipogenic signaling pathways presents an additional therapeutic avenue. Quantitative data from clinical trials with choline supplementation demonstrate a significant and favorable impact on liver fat, fibrosis, liver enzymes, and markers of metabolic health.

For drug development professionals, this compound and other choline-based therapies represent a targeted approach with a strong mechanistic rationale. Future research should focus on large-scale, long-term clinical trials to confirm these benefits and establish optimal dosing strategies. Furthermore, investigating the synergistic effects of this compound with other agents targeting different pathways in MASLD, such as insulin resistance or inflammation, could lead to more effective combination therapies. The use of standardized preclinical models and clinical assessment protocols, as detailed herein, will be critical for the rigorous evaluation of these next-generation treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Baseline Parameters in Clinical Trials for Nonalcoholic Steatohepatitis: Recommendations From the Liver Forum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Choline’s role in maintaining liver function: new evidence for epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ewhde.com [ewhde.com]

- 7. Phosphatidylcholine biosynthesis and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of phosphatidylcholine biosynthesis in the regulation of lipoprotein homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nascent VLDL phospholipid composition is altered when phosphatidylcholine biosynthesis is inhibited: evidence for a novel mechanism that regulates VLDL secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The multi-protective role of dietary betaine in largemouth bass (Micropterus salmoides): coordinating antioxidant, inflammatory, and metabolic homeostasis under high-fat diet stress [frontiersin.org]

- 12. Role of SREBPs in Liver Diseases: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High Fat Diet-Induced Changes in Hepatic Protein Abundance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NAFLD Preclinical Models: More than a Handful, Less of a Concern? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]

- 17. Chronic Exposure to a High-Fat Diet Induces Hepatic Steatosis, Impairs Nitric Oxide Bioavailability, and Modifies the Mitochondrial Proteome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Histological Scoring System for Nonalcoholic Fatty Liver Disease (NAFLD) – MedicalCRITERIA.com [medicalcriteria.com]

- 19. Prediction of Nonalcoholic Fatty Liver Disease (NAFLD) Activity Score (NAS) with Multiparametric Hepatic Magnetic Resonance Imaging and Elastography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. gubra.dk [gubra.dk]

- 21. Transplant Pathology Internet Services [tpis.upmc.com]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Tricholine Citrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricholine citrate is a pharmaceutical agent with a dual mechanism of action, functioning as a lipotropic agent and a bile acid sequestrant.[1] Despite its clinical use, comprehensive pharmacokinetic data for the intact molecule in the public domain is scarce. This technical guide synthesizes the available scientific literature to provide a detailed overview of the pharmacokinetics and bioavailability of its active moiety, choline, and its established mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development, providing available quantitative data, detailed experimental methodologies for its analysis, and visual representations of its metabolic pathways and mechanisms of action.

Introduction to this compound

This compound is the salt of choline with citric acid. It is clinically utilized for its hepatoprotective and lipotropic properties, aiding in the metabolism of fats and preventing their accumulation in the liver.[2] Additionally, it functions as a bile acid binding agent, which contributes to the lowering of cholesterol levels.[1] It is often formulated in combination with other active ingredients, such as cyproheptadine, to act as an appetite stimulant.

The pharmacokinetics of this compound are intrinsically linked to the fate of its two components: choline and citrate. Following oral administration, it is expected to dissociate, with the choline moiety being absorbed and entering its extensive metabolic pathways, and the citrate moiety also being readily absorbed.

Pharmacokinetics

Direct and complete pharmacokinetic data for this compound is not extensively available in peer-reviewed literature. However, the pharmacokinetic profile of its primary active component, choline, has been studied following the administration of other choline salts. The data presented here is derived from a study on choline bitartrate and serves as the best available surrogate to understand the absorption, distribution, metabolism, and excretion of the choline moiety from this compound.[3][4]

Absorption

Following oral administration, this compound is presumed to be well-absorbed from the gastrointestinal tract. The citrate component is rapidly and efficiently absorbed, with studies on potassium citrate showing 96% to 98% absorption within three hours.[5] The choline moiety is also absorbed, and its subsequent plasma concentrations have been quantified.

Distribution

Once absorbed, choline is widely distributed throughout the body and is transported into cells by specific transporters.[6] It is a precursor for the synthesis of phospholipids, which are essential components of all cell membranes, and for the neurotransmitter acetylcholine.[6]

Metabolism

The metabolic fate of this compound is primarily that of its constituent parts. Citrate enters the Krebs cycle, a central pathway in cellular respiration. Choline is metabolized in the liver and other tissues through several key pathways:

-

Oxidation: Choline is oxidized to betaine, which then participates in the methionine cycle as a methyl donor.

-

Phosphorylation: Choline is phosphorylated to phosphocholine, a precursor in the synthesis of phosphatidylcholine (a key phospholipid).

-

Acetylation: Choline is acetylated to form the neurotransmitter acetylcholine.

-

Gut Microbiota Metabolism: Unabsorbed choline can be metabolized by gut bacteria to trimethylamine (TMA), which is then absorbed and converted in the liver to trimethylamine N-oxide (TMAO).[3]

Excretion

Metabolites of choline are primarily excreted in the urine.

Pharmacokinetic Parameters of Choline

The following table summarizes the pharmacokinetic parameters of choline after a single oral dose of choline bitartrate in healthy volunteers. This data provides an estimate of the pharmacokinetic profile of the choline component of this compound.

| Parameter | Value (Mean) | 95% Confidence Interval |

| Cmax (µmol/L) | 3.67 | 2.82 – 4.51 |

| Tmax (h) | 4.17 | 2.9 – 5.43 |

| AUC₀₋₁₂ (h·µmol/L) | 23.3 | 16.5 – 30.1 |

| AUC₀₋₂₄ (h·µmol/L) | 29.5 | 15.6 – 43.4 |

| Data from a study on choline bitartrate, serving as a surrogate for this compound.[4] |

Bioavailability

The absolute and relative bioavailability of this compound have not been formally reported in the available literature. However, based on the high absorption of citrate from other salt forms, it is anticipated that the citrate component is highly bioavailable.[5] The bioavailability of the choline moiety is influenced by its metabolism by gut microbiota.

Experimental Protocols

Bioanalytical Method for Choline and its Metabolites in Human Plasma

This protocol is a synthesized methodology based on published LC-MS/MS methods for the quantification of choline and its metabolites.[3][4]

5.1.1. Sample Preparation

-

Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

-

Protein Precipitation: To 50 µL of plasma, add 200 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the internal standards (e.g., deuterated choline, d9-choline).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

5.1.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of these polar analytes.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate in water) and an organic component (e.g., acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for the detection of the specific transitions for choline and its metabolites.

5.1.3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7][8]

Analytical Method for this compound in Syrup Formulation

This protocol is based on a published stability-indicating HPLC method.[9][10]

5.2.1. Instrumentation and Conditions

-

HPLC System: An HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., 0.1 M Sodium Dihydrogen Phosphate) and an organic solvent (e.g., acetonitrile) in an isocratic elution.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection Wavelength: 263 nm.

5.2.2. Standard and Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., the mobile phase). Prepare a series of working standards by diluting the stock solution.

-

Sample Solution: Accurately weigh a quantity of the syrup formulation and dilute it with the diluent to achieve a concentration within the calibration range.

-

Linearity: Establish a calibration curve by plotting the peak area against the concentration of the standard solutions. The linearity should be verified over the expected concentration range of the samples.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Choline

Figure 1. Metabolic Pathway of Choline.

Mechanism of Bile Acid Sequestration

Figure 2. Mechanism of Bile Acid Sequestration.

Bioanalytical Experimental Workflow

References

- 1. 1mg.com [1mg.com]

- 2. This compound | Uses, Side Effects & Medicines | Truemeds [truemeds.in]

- 3. researchgate.net [researchgate.net]

- 4. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or Choline Bitartrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gastrointestinal citrate absorption in nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Choline - Wikipedia [en.wikipedia.org]

- 7. jneonatalsurg.com [jneonatalsurg.com]

- 8. nalam.ca [nalam.ca]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

The Cellular Journey of Tricholine Citrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricholine citrate is a lipotropic agent frequently employed to support liver health and manage conditions associated with fatty liver. It is a salt composed of three molecules of choline and one molecule of citric acid.[1][2] While the therapeutic effects of this compound are attributed to the synergistic action of its components, a detailed understanding of its cellular uptake and metabolic fate is crucial for optimizing its clinical applications and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of this compound's cellular transport and metabolism, drawing upon the extensive research conducted on its individual components, choline and citrate. Due to a lack of direct studies on this compound as a single entity, this guide presents a putative model and outlines detailed experimental protocols to facilitate further research in this area.

Cellular Uptake of this compound: A Tale of Two Components

It is widely postulated that upon administration, this compound rapidly dissociates into choline and citrate ions. Subsequently, these components are likely transported into cells via their respective specialized transporter proteins.

Choline Transport

Choline, being a quaternary ammonium cation, requires protein-mediated transport to cross cell membranes.[3] The uptake of choline is mediated by several families of transporters with varying affinities and tissue distributions.

-

High-Affinity Choline Transporters (CHT): The high-affinity choline transporter 1 (CHT1), encoded by the SLC5A7 gene, is a sodium-dependent transporter crucial for providing choline for acetylcholine synthesis in cholinergic neurons.[3][4]

-

Choline Transporter-Like Proteins (CTLs): The CTL family (SLC44A1-A5) includes transporters with intermediate affinity for choline. CTL1 (SLC44A1) is ubiquitously expressed and plays a significant role in supplying choline for phosphatidylcholine synthesis in non-neuronal tissues.[3]

-

Organic Cation Transporters (OCTs): OCT1 (SLC22A1) and OCT2 (SLC22A2) are polyspecific transporters that can mediate the low-affinity uptake of choline, primarily in the liver and kidneys.[3]

The transport of the choline moiety from this compound into hepatocytes, the primary site of its lipotropic action, is likely mediated by a combination of these transporters, with CTL1 playing a predominant role in providing choline for phospholipid synthesis.

Citrate Transport

Citrate, a tricarboxylic acid, is also transported across cellular membranes by specific carrier proteins.

-

Sodium-Dicarboxylate Cotransporters (NaDC): NaDC1 (SLC13A2) is a sodium-dependent transporter that can mediate the uptake of dicarboxylates and tricarboxylates, including citrate, in the intestine and kidney.[5]

-

Sodium-Citrate Cotransporter (NaCT): NaCT (SLC13A5) is a sodium-dependent transporter with a high affinity for citrate and is predominantly expressed in the liver, brain, and testes.[6][7]

-

Organic Anion Transporters (OATs): Certain organic anion transporters have been implicated in the sodium-independent transport of citrate.[5]

-

SLC35G1: Recent research has identified SLC35G1 as a chloride-sensitive transporter responsible for the basolateral transport of citrate in the intestine.[8]

In hepatocytes, NaCT is likely the primary transporter responsible for the uptake of the citrate component of this compound from the bloodstream.

Intracellular Metabolism and Signaling Pathways

Once inside the cell, choline and citrate enter their respective metabolic pathways, contributing to the lipotropic effects of this compound.

Metabolism of Choline

The primary metabolic fates of intracellular choline are phosphorylation and oxidation.[3]

-

Phosphorylation to Phosphatidylcholine: Choline is first phosphorylated by choline kinase (CK) to form phosphocholine. This is the rate-limiting step in the CDP-choline pathway (Kennedy pathway) for the de novo synthesis of phosphatidylcholine (PC), a major component of cell membranes and lipoproteins.[9][10] this compound acts as a direct precursor for this pathway, thereby promoting the synthesis of PC, which is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. This facilitates the export of triglycerides from hepatocytes, preventing their accumulation and contributing to the lipotropic effect.[2][11]

-

Oxidation to Betaine: In the mitochondria, choline can be oxidized to betaine, which serves as a crucial methyl donor in the methionine cycle, converting homocysteine to methionine.[3] Methionine is subsequently converted to S-adenosylmethionine (SAM), a universal methyl donor for numerous methylation reactions, including those involved in gene expression and the synthesis of various biomolecules.

Metabolism of Citrate

Cytosolic citrate plays a central role in cellular metabolism, particularly in linking carbohydrate and lipid metabolism.[9]

-

Precursor for Fatty Acid Synthesis: Citrate is a key precursor for de novo fatty acid synthesis. It is cleaved by ATP-citrate lyase (ACLY) in the cytoplasm to yield acetyl-CoA and oxaloacetate.[12] Acetyl-CoA is the fundamental building block for the synthesis of fatty acids and cholesterol. By providing a source of cytosolic citrate, this compound can influence lipid biosynthesis.

-

Allosteric Regulation: Citrate acts as an allosteric regulator of several key metabolic enzymes. It activates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and inhibits phosphofructokinase-1 (PFK-1), a key regulatory enzyme of glycolysis.[13]

Hypothesized Signaling Pathways

The metabolic effects of this compound are likely mediated through the modulation of key signaling pathways involved in lipid metabolism.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and metabolism. Choline availability can influence mTORC1 signaling, which in turn can regulate lipid synthesis and VLDL secretion.[14]

-

SREBP Pathway: Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. The availability of acetyl-CoA, derived from citrate, is a critical factor in the regulation of SREBP activity.

Quantitative Data

Direct quantitative data on the cellular uptake and metabolism of this compound is not currently available in the scientific literature. The following table summarizes relevant quantitative data for the uptake of choline in a model cell line, which can serve as a reference for future studies on this compound.

| Parameter | Value | Cell Line | Reference |

| Choline Uptake | |||

| Km | 110 ± 3 µmol/L | Caco-2 | [1] |

| Vmax | 2800 ± 250 pmol/(mg protein·10 min) | Caco-2 | [1] |

Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). These values indicate a carrier-mediated transport process.

Experimental Protocols

To facilitate research into the cellular uptake and metabolism of this compound, this section provides detailed methodologies for key experiments, adapted from established protocols for studying choline and citrate.

Cell Culture

-

Hepatocyte Culture: Primary human or rat hepatocytes are the gold standard for studying hepatic lipid metabolism.[15][16] Alternatively, immortalized hepatocyte cell lines such as HepG2 can be used. Cells should be cultured in appropriate media, and for lipid metabolism studies, lipid-stripped serum may be used to control for exogenous lipids.[4]

-

Intestinal Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are a suitable model for studying intestinal absorption.[5]

Cellular Uptake Assays

Objective: To determine the kinetics and mechanisms of choline and citrate uptake from this compound.

Protocol: Radiolabeled Substrate Uptake

-

Cell Seeding: Seed cells (e.g., HepG2 or Caco-2) in 24-well plates and grow to confluence.

-

Pre-incubation: Wash the cell monolayers with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Uptake Initiation: Add uptake buffer containing a known concentration of radiolabeled [14C]-choline or [14C]-citrate, along with unlabeled this compound at various concentrations.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the initial rate of uptake.

-

Uptake Termination: Stop the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay). Measure the radioactivity in an aliquot of the lysate using a scintillation counter.

-

Data Analysis: Calculate the uptake rate (e.g., in pmol/mg protein/min). Perform kinetic analysis by plotting uptake rates against substrate concentration and fitting the data to Michaelis-Menten kinetics to determine Km and Vmax.[1]

Metabolism Studies

Objective: To trace the metabolic fate of the choline and citrate moieties of this compound.

Protocol: Metabolite Analysis using LC-MS/MS

-

Cell Treatment: Incubate cultured hepatocytes with this compound for various time points.

-

Metabolite Extraction:

-

Sample Preparation: Dry the separated phases under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites in the aqueous phase (e.g., choline, phosphocholine, betaine, citrate).

-

Use a reverse-phase column for the separation of lipids in the organic phase (e.g., phosphatidylcholine species).

-

Employ a tandem mass spectrometer for the detection and quantification of the target metabolites using multiple reaction monitoring (MRM).[17][18]

-

-

Data Analysis: Quantify the intracellular concentrations of choline, citrate, and their respective metabolites over time to determine the metabolic flux.

Gene Expression Analysis

Objective: To investigate the effect of this compound on the expression of genes involved in lipid metabolism.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

-

Cell Treatment: Treat cultured hepatocytes with this compound for a specified duration.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qRT-PCR: Perform qRT-PCR using primers specific for genes of interest (e.g., SREBP-1c, FASN, ACLY, CK, PCYT1A) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Putative cellular uptake and metabolism of this compound.

Caption: Experimental workflow for studying this compound.

Conclusion

While this compound is an established therapeutic agent, a detailed understanding of its cellular journey is still emerging. This guide has synthesized the current knowledge on the transport and metabolism of its constituent parts, choline and citrate, to propose a comprehensive model for the cellular action of this compound. The provided experimental protocols offer a robust framework for researchers to investigate these mechanisms directly, generate crucial quantitative data, and further elucidate the signaling pathways involved. Such research is essential for optimizing the therapeutic use of this compound and for the development of next-generation lipotropic agents.

References

- 1. Choline uptake in human intestinal Caco-2 cells is carrier-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. jneurosci.org [jneurosci.org]

- 4. researchgate.net [researchgate.net]

- 5. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Magnetic Resonance Spectroscopy and Imaging Guidance in Molecular Medicine: Targeting and Monitoring of Choline and Glucose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mitochondrial and Plasma Membrane Citrate Transporters: Discovery of Selective Inhibitors and Application to Structure/Function Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Choline - Wikipedia [en.wikipedia.org]

- 10. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transport and Metabolism of Radiolabeled Choline in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Choline-containing compounds quantification by 1H NMR spectroscopy using external reference and noise measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Parallel Colorimetric Quantification of Choline and Phosphocholine as a Method for Studying Choline Kinase Activity in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis [mdpi.com]

- 17. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Tricholine Citrate in Bile Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricholine citrate, a lipotropic agent and bile acid sequestrant, plays a significant, albeit indirect, role in the physiological regulation of bile acid synthesis. By binding to bile acids in the intestine and promoting their fecal excretion, this compound disrupts the enterohepatic circulation. This interruption alleviates the negative feedback inhibition on bile acid synthesis in the liver, primarily mediated by the farnesoid X receptor (FXR). Consequently, the liver upregulates the conversion of cholesterol into new bile acids, a process catalyzed by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1). This guide provides a comprehensive overview of the molecular mechanisms, relevant signaling pathways, and experimental methodologies pertinent to understanding the physiological impact of this compound on bile acid homeostasis.

Introduction

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. The synthesis, secretion, and reabsorption of bile acids are tightly regulated through a complex network of nuclear receptors and signaling pathways to maintain cholesterol homeostasis and prevent the accumulation of cytotoxic levels of bile acids.[1][2]

This compound is a compound that combines the lipotropic properties of choline with the bile acid binding capacity of citrate.[3] It is clinically utilized to improve liver function, manage high cholesterol, and aid in conditions associated with fatty liver.[3][4] Its primary mechanism of action in the context of bile acid metabolism is its function as a bile acid sequestrant.[3][5] By sequestering bile acids in the gut, this compound prevents their reabsorption into the portal circulation, thereby increasing their elimination from the body.[3] This interruption of the enterohepatic circulation is the key event that triggers an increase in de novo bile acid synthesis.

Mechanism of Action: Indirect Upregulation of Bile Acid Synthesis

The physiological role of this compound in bile acid synthesis is not one of direct enzymatic activation but rather a consequence of its ability to disrupt the negative feedback loop that governs this metabolic pathway.

Enterohepatic Circulation and Feedback Inhibition

Under normal physiological conditions, more than 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein.[6] This efficient recycling mechanism, known as the enterohepatic circulation, ensures a stable bile acid pool. Reabsorbed bile acids activate the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][7]

In the intestine , activated FXR induces the expression of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents).[2][8] FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4. This binding initiates a signaling cascade that ultimately represses the transcription of the CYP7A1 gene, which encodes the rate-limiting enzyme in the classical (or neutral) pathway of bile acid synthesis, cholesterol 7α-hydroxylase.[1][2]

In the liver , activated FXR directly induces the expression of the small heterodimer partner (SHP), a transcriptional repressor.[9] SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are key transcription factors required for CYP7A1 gene expression.[1][8]

The Role of this compound

This compound acts as a bile acid binding agent in the intestinal lumen.[3] By forming a complex with bile acids, it prevents their absorption by the apical sodium-dependent bile salt transporter (ASBT) in the ileum. This leads to increased fecal excretion of bile acids. The resulting depletion of the bile acid pool returning to the liver has two major consequences:

-

Reduced Intestinal FXR Activation: Lower concentrations of bile acids in the ileal enterocytes lead to decreased FXR activation and, consequently, reduced FGF19 secretion. The diminished FGF19 signal to the liver relieves the repression of CYP7A1.[1][2]

-

Reduced Hepatic FXR Activation: A smaller pool of bile acids returning to the liver via the portal vein results in lower activation of hepatic FXR. This, in turn, leads to decreased SHP expression and a subsequent de-repression of the transcription factors that drive CYP7A1 expression.[8][9]

The net effect is an upregulation of CYP7A1 activity, leading to an increased conversion of cholesterol into primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).[10][11] This increased synthesis helps to replenish the bile acid pool and also contributes to lowering systemic cholesterol levels.

Signaling Pathways and Logical Relationships

The interplay between this compound, bile acid sequestration, and the regulation of bile acid synthesis can be visualized through the following signaling pathway.

References

- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1mg.com [1mg.com]

- 4. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 10. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 11. Role of Bile Acids in Cholesterol & Lipid Regulation [metabolomics.creative-proteomics.com]

Tricholine Citrate and its Impact on Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricholine citrate is a compound recognized for its role in liver health and lipid metabolism. Its primary mechanism in cholesterol management is attributed to its function as a bile acid sequestrant. By binding to bile acids in the intestine, this compound disrupts their enterohepatic circulation, compelling the liver to synthesize new bile acids from cholesterol. This process leads to a decrease in the hepatic cholesterol pool and a subsequent upregulation of low-density lipoprotein (LDL) receptors, enhancing the clearance of LDL cholesterol from the bloodstream. While direct quantitative clinical data on the sole effects of this compound on lipid profiles is limited, the established action of its components—choline and citrate—provides a basis for its therapeutic potential. This guide delves into the core mechanisms, potential signaling pathways, and experimental methodologies relevant to understanding the impact of this compound on cholesterol metabolism.

Core Mechanism of Action: Bile Acid Sequestration

This compound's principal effect on cholesterol metabolism stems from its ability to act as a bile acid binding agent.[1][2][3][4] This process interrupts the normal enterohepatic circulation of bile acids.

-

Normal Enterohepatic Circulation: Bile acids are synthesized in the liver from cholesterol, stored in the gallbladder, and released into the small intestine to aid in the digestion and absorption of fats and fat-soluble vitamins. A vast majority (approximately 95%) of these bile acids are reabsorbed in the terminal ileum and returned to the liver for reuse.

-

Action of this compound: this compound binds to bile acids within the intestinal lumen, forming an insoluble complex that is subsequently excreted in the feces.[1][2][3][4] This prevents their reabsorption.

-

Hepatic Response: The depletion of the bile acid pool signals the liver to increase the synthesis of new bile acids. The primary substrate for this synthesis is cholesterol.[1][2][3][4] To meet this demand, the liver increases its uptake of cholesterol from the circulation, primarily by upregulating the expression of LDL receptors on the surface of hepatocytes. This enhanced clearance of LDL particles from the blood results in lower plasma LDL cholesterol levels.

Below is a diagram illustrating the mechanism of bile acid sequestration by this compound.

Potential Role of the Choline Moiety

Beyond its role in the citrate salt that binds bile acids, the choline component of this compound may have independent effects on lipid metabolism. Choline is an essential nutrient vital for the synthesis of phosphatidylcholine, a key component of cell membranes and the primary phospholipid in lipoproteins, particularly very-low-density lipoprotein (VLDL).[5][6]

Some studies on choline supplementation suggest a role in regulating cholesterol homeostasis:

-

Downregulation of Cholesterol Synthesis: Research indicates that increased choline intake may lead to a downregulation of key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase.[7] This compensatory mechanism could help to offset dietary cholesterol intake.

-

Enhanced Bile Secretion: Choline may contribute to increased bile flow and bile acid secretion, further supporting the clearance of cholesterol.[8][9]

-

VLDL Assembly and Secretion: Choline is crucial for the assembly and secretion of VLDL from the liver.[5][6] VLDL transports triglycerides and cholesterol from the liver to peripheral tissues. Adequate choline levels are necessary to prevent the accumulation of fat in the liver (hepatic steatosis).

The potential signaling pathway for the influence of the choline moiety on cholesterol synthesis is depicted below.

Quantitative Data Summary

| Parameter | Expected Impact of this compound | Inferred Rationale |

| Total Cholesterol | Decrease | Primarily due to a reduction in LDL cholesterol. |

| LDL Cholesterol | Decrease | Increased hepatic uptake via upregulated LDL receptors. |

| HDL Cholesterol | No significant change or slight increase | Generally observed with bile acid sequestrants. |

| Triglycerides | No significant change or slight increase | A known potential side effect of some bile acid sequestrants. |

Experimental Protocols

To rigorously evaluate the impact of this compound on cholesterol metabolism, the following experimental protocols are recommended.

Preclinical In Vivo Studies

-

Animal Model: Male Wistar rats or C57BL/6 mice on a high-fat, high-cholesterol diet to induce hyperlipidemia.

-

Treatment Groups:

-

Control (vehicle)

-

This compound (low dose)

-

This compound (high dose)

-

Positive Control (e.g., cholestyramine)

-

-

Duration: 4-8 weeks.

-

Key Measurements:

-

Lipid Profile: At baseline and end of the study, collect fasting blood samples for analysis of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.

-

Fecal Bile Acid and Sterol Excretion: Collect feces over a 24-hour period at the end of the study. Extract and quantify total bile acids and neutral sterols using gas chromatography-mass spectrometry (GC-MS).

-

Hepatic Gene Expression: At sacrifice, harvest liver tissue for RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of genes involved in cholesterol metabolism (e.g., HMGCR, LDLR, CYP7A1).

-

Hepatic Cholesterol Content: Quantify total and free cholesterol in liver tissue homogenates.

-

The experimental workflow for a preclinical in vivo study is outlined below.

Clinical Trial Protocol

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Participant Population: Adults with primary hypercholesterolemia (LDL-C > 130 mg/dL and < 190 mg/dL) not on other lipid-lowering therapy.

-

Treatment Arms:

-

Placebo

-

This compound (e.g., 1 g/day )

-

This compound (e.g., 2 g/day )

-

-

Duration: 12 weeks.

-

Primary Endpoint: Percentage change in LDL cholesterol from baseline to week 12.

-

Secondary Endpoints:

-

Percentage change in total cholesterol, HDL cholesterol, non-HDL cholesterol, and triglycerides.

-

Absolute change in lipid parameters.

-

Safety and tolerability assessment (adverse events, clinical laboratory tests).

-

-

Methodology:

-

Screening and Randomization: After a washout period for any previous lipid-lowering agents, eligible participants are randomized.

-

Visits: Study visits at baseline, week 4, week 8, and week 12.

-

Lipid Measurement: Fasting lipid profiles are measured at each visit by a central laboratory.

-

Statistical Analysis: Analysis of covariance (ANCOVA) will be used to compare the percentage change in LDL-C between treatment groups, with baseline LDL-C as a covariate.

-

Conclusion and Future Directions

This compound's established role as a bile acid sequestrant provides a clear rationale for its use in managing hypercholesterolemia. The consequent upregulation of hepatic LDL receptors is a well-understood mechanism for lowering plasma LDL cholesterol. Furthermore, the potential contribution of the choline moiety to the regulation of cholesterol synthesis warrants further investigation.

To fully elucidate the therapeutic potential of this compound, future research should focus on:

-

Quantitative Clinical Trials: Conducting robust, placebo-controlled clinical trials to determine the precise dose-dependent effects of this compound monotherapy on the full lipid profile.

-

Mechanistic Studies: Investigating the direct effects of this compound and its components on key regulatory proteins in cholesterol metabolism, such as HMG-CoA reductase and liver X receptors (LXRs).

-

Combination Therapy Trials: Evaluating the efficacy and safety of this compound in combination with other lipid-lowering agents, such as statins, for patients who are statin-intolerant or require additional LDL cholesterol reduction.

A deeper understanding of these aspects will be crucial for positioning this compound within the therapeutic armamentarium for the management of dyslipidemia and the reduction of cardiovascular risk.

References

- 1. 1mg.com [1mg.com]

- 2. 1mg.com [1mg.com]

- 3. Sorbitol + this compound | Uses, Side Effects & Medicines | Truemeds [truemeds.in]

- 4. 1mg.com [1mg.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The Interplay Between Dietary Choline and Cardiometabolic Disorders: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intake of 3 Eggs per Day When Compared to a Choline Bitartrate Supplement, Downregulates Cholesterol Synthesis without Changing the LDL/HDL Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of dietary choline in the beneficial effects of lecithin on the secretion of biliary lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Billiary lecithin secretion. II. Effects of dietary choline and biliary lecithin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Tricholine Citrate and Neuroprotection: A Technical Guide

Disclaimer: Direct early-stage research specifically investigating the neuroprotective effects of tricholine citrate is limited in the public domain. This guide provides an in-depth analysis of the potential neuroprotective mechanisms of its constituent components, choline and citrate, based on available preclinical and clinical research. Insights from the well-researched choline donor, citicoline (CDP-choline), are also included to extrapolate potential pathways.

Introduction

This compound is a compound that combines choline, an essential nutrient, with citrate, an intermediate in the Krebs cycle. While primarily recognized for its role in liver health as a lipotropic agent, the individual neuroprotective properties of choline and citrate suggest a potential therapeutic role for this compound in neurological disorders.[1] This technical guide synthesizes the early-stage research on choline and citrate to build a foundational understanding of the potential neuroprotective mechanisms of this compound for researchers, scientists, and drug development professionals.

Choline is a precursor to the neurotransmitter acetylcholine and is vital for cell membrane integrity and brain development.[2] Emerging research indicates that choline supplementation may have beneficial effects on cognitive function and could play a role in mitigating neurodegenerative processes like Alzheimer's disease.[3][4][5] Citrate, as citric acid, has demonstrated antioxidant and anti-inflammatory properties in preclinical models, suggesting it may counteract oxidative stress, a key factor in many neurological diseases.[6][7]

This document will explore the individual and potential synergistic neuroprotective actions of choline and citrate, present quantitative data from relevant studies, detail experimental protocols, and visualize key signaling pathways.

Potential Neuroprotective Mechanisms of Action

The neuroprotective potential of this compound can be understood by examining the distinct and potentially synergistic effects of its components: choline and citrate.

Choline-Mediated Neuroprotection

Choline is believed to exert its neuroprotective effects through several mechanisms:

-

Cholinergic System Support: As a direct precursor to acetylcholine, choline supports cholinergic neurotransmission, which is crucial for learning and memory.[8][9] Deficits in this system are a hallmark of Alzheimer's disease.[10]

-

Cell Membrane Integrity: Choline is a key component of phosphatidylcholine, a major phospholipid in neuronal membranes. Adequate choline levels are essential for maintaining the structural integrity and function of these membranes.[2]

-

Attenuation of Neuroinflammation: Studies suggest that choline can reduce the activation of microglia, the primary immune cells in the brain. Overactivation of microglia contributes to neuroinflammation and neuronal damage, which are common features of neurodegenerative diseases.[3][4]

-

Reduction of Amyloid-Beta Plaques: In animal models of Alzheimer's disease, lifelong choline supplementation has been shown to block the production of amyloid-beta plaques, a key pathological hallmark of the disease.[3]

-

Modulation of Oxidative Stress: Chronic choline supplementation has been shown to reduce oxidative stress in the brain of rats, leading to improved cognitive and motor performance.[11]

Citrate-Mediated Neuroprotection

Citric acid has demonstrated neuroprotective potential primarily through its antioxidant and anti-inflammatory properties:

-

Antioxidant Effects: Citric acid has been shown to decrease lipid peroxidation and attenuate the release of reactive oxygen species, thereby protecting brain tissue from oxidative damage.[6][7]

-

Anti-inflammatory Action: Studies indicate that citrate can downregulate inflammation by reducing the degranulation of polymorphonuclear cells and attenuating the release of inflammatory mediators such as myeloperoxidase, elastase, and interleukin-1β.[6]

Insights from Citicoline (CDP-Choline) Research

Citicoline, another choline donor, has been extensively studied for its neuroprotective effects and offers valuable insights into the potential mechanisms of this compound. Citicoline's neuroprotective actions are thought to include:

-

Restoration of Phosphatidylcholine Levels: Citicoline provides cytidine and choline for the synthesis of phosphatidylcholine, aiding in the repair and regeneration of damaged neuronal membranes.[12]

-

Inhibition of Phospholipase A2: By inhibiting this enzyme, citicoline reduces the breakdown of membrane phospholipids and the subsequent generation of pro-inflammatory molecules and reactive oxygen species.[12]

-

Stimulation of Glutathione Synthesis: Citicoline can enhance the synthesis and activity of glutathione, a major endogenous antioxidant.[13]

-

Upregulation of Sirtuin1 (SIRT1): Citicoline has been shown to increase the expression of SIRT1, a protein implicated in cellular protection and longevity, which contributes to its neuroprotective effects in experimental stroke.[14]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies on choline, citric acid, and related compounds, demonstrating their neuroprotective effects.

Table 1: Effects of Choline Supplementation on Cognitive Function and Neuropathology

| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |

| Choline | Female mice (AD-like symptoms) | High choline diet | Lifelong | Improved spatial memory, reduced microglia activation | [3] |

| Choline Bitartrate | Healthy adult rats | Adequate intake equivalent | 5 weeks | Improved cognitive and locomotor performance, reduced oxidative stress, enhanced cholinergic neurotransmission | [11] |

Table 2: Effects of Citric Acid on Oxidative Stress and Inflammation

| Compound | Animal Model | Dosage | Key Findings | Reference |

| Citric Acid | Lipopolysaccharide-treated mice | 1-2 g/kg (oral) | Attenuated LPS-induced elevations in brain MDA, nitrite, and TNF-α. Increased brain GPx activity. | [6][7] |

Table 3: Effects of Citicoline in Experimental Neurological Injury

| Compound | Animal Model | Dosage | Key Findings | Reference |

| Citicoline | Experimental spinal cord injury in rats | Not specified | Lowered malondialdehyde and nitric oxide levels. Increased reduced glutathione levels. Improved neurological recovery. | [15] |

| Citicoline | Permanent focal ischemia in rats | 0.2 or 2 g/kg (intraperitoneal) | Increased SIRT1 protein levels, reduced infarct volume | [14] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Choline Supplementation in a Mouse Model of Alzheimer's Disease

-

Animal Model: Female mice bred to develop Alzheimer's disease-like symptoms.

-

Experimental Groups:

-

Control group: Normal choline regimen.

-

Treatment group: High choline diet throughout life.

-

-

Behavioral Assessment: Spatial memory was assessed using standard behavioral mazes.

-

Neurochemical Analysis: Brain tissue was analyzed for microglia activation and amyloid-beta plaque deposition.

-

Reference: [3]

Citric Acid Administration in a Mouse Model of Systemic Inflammation

-

Animal Model: Mice treated with a single intraperitoneal dose of lipopolysaccharide (LPS; 200 μg/kg) to induce systemic inflammation and oxidative stress.

-

Experimental Groups:

-

Control group: Vehicle-treated.

-

LPS control group: LPS-treated.

-

Treatment groups: LPS + Citric acid (1, 2, or 4 g/kg, orally) at the time of endotoxin injection.

-

-

Biochemical Analysis: Brain and liver tissues were collected 4 hours after injection and analyzed for markers of lipid peroxidation (malondialdehyde), nitrite levels, reduced glutathione, glutathione peroxidase (GPx) activity, and tumor necrosis factor-alpha (TNF-α).

Citicoline in a Rat Model of Spinal Cord Injury

-

Animal Model: Adult Wistar albino rats subjected to spinal cord injury using a weight-drop model.

-

Experimental Groups:

-

Sham group: Laminectomy alone.

-

Control group: Laminectomy followed by SCI, no medication.

-

Treatment groups: Laminectomy followed by SCI, with administration of citicoline, methylprednisolone, or a combination.

-

-

Biochemical Analysis: At 24 hours post-surgery, levels of malondialdehyde, nitric oxide, and reduced glutathione were measured.

-

Neurobehavioral and Histopathological Evaluation: At 6 weeks post-surgery, neurological recovery was assessed, and trauma size was evaluated.

-

Reference: [15]

Visualizations of Signaling Pathways and Workflows

Proposed Neuroprotective Mechanisms of this compound

Caption: Proposed neuroprotective pathways of this compound's components.

Experimental Workflow for Assessing Neuroprotection

Caption: General experimental workflow for preclinical neuroprotection studies.

Conclusion and Future Directions

The available early-stage research on choline and citrate strongly suggests that this compound has the potential to be a valuable neuroprotective agent. The compound's ability to address multiple facets of neurodegeneration, including cholinergic deficits, oxidative stress, neuroinflammation, and membrane instability, makes it a compelling candidate for further investigation.

Future preclinical studies should focus directly on this compound to:

-

Determine its pharmacokinetic and pharmacodynamic profile in the central nervous system.

-

Evaluate its efficacy in various animal models of neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) and acute neurological injury (e.g., stroke, traumatic brain injury).

-

Elucidate the synergistic effects of choline and citrate.

-

Conduct dose-response studies to identify optimal therapeutic concentrations.

In-depth research into this compound is warranted to fully understand its neuroprotective potential and to pave the way for its possible clinical application in the management of neurological disorders.

References

- 1. This compound | Uses, Side Effects & Medicines | Truemeds [truemeds.in]

- 2. Choline - Wikipedia [en.wikipedia.org]

- 3. scitechdaily.com [scitechdaily.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Association between choline supplementation and Alzheimer’s disease risk: a systematic review protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Citric Acid Effects on Brain and Liver Oxidative Stress in Lipopolysaccharide-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Citric acid effects on brain and liver oxidative stress in lipopolysaccharide-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of cholinergic precursors in neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of cholinergic enhancing drugs on cholinergic transporters in the brain and peripheral blood lymphocytes of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The cholinergic system in the pathophysiology and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chronic choline supplementation improves cognitive and motor performance via modulating oxidative and neurochemical status in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of Citicoline in Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Citicoline: neuroprotective mechanisms in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Citicoline (CDP-choline) increases Sirtuin1 expression concomitant to neuroprotection in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of the neuroprotective effects of citicoline after experimental spinal cord injury: improved behavioral and neuroanatomical recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Tricholine Citrate in Non-Alcoholic Fatty Liver Disease: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health challenge, necessitating the exploration of novel therapeutic agents. Tricholine citrate, a lipotropic compound, has garnered interest for its potential role in mitigating hepatic steatosis, the hallmark of NAFLD. This technical guide provides a comprehensive overview of the current understanding of this compound's potential in NAFLD studies. While direct clinical trial data for this compound in NAFLD is limited, this document synthesizes the available evidence for its active component, choline, and presents detailed experimental protocols to guide future research. The guide includes quantitative data from a relevant clinical study on choline, a proposed preclinical experimental design, and visualizations of key signaling pathways and experimental workflows to support the advancement of research in this promising area.

Introduction: The Rationale for this compound in NAFLD

This compound is classified as a hepatoprotective and lipotropic agent that aids in the metabolism of fats.[1] Its primary mechanism is believed to be the enhancement of phosphatidylcholine levels in the liver, which is crucial for preventing the accumulation of fat.[1] The citrate salt of choline is intended to provide a readily available source of choline, an essential nutrient.

Choline deficiency is a known contributor to the development of hepatic steatosis. When choline is deficient, the synthesis of phosphatidylcholine is impaired. Phosphatidylcholine is a critical component of very-low-density lipoprotein (VLDL) particles, which are responsible for exporting triglycerides from the liver.[2] Consequently, a lack of choline leads to the accumulation of fat within hepatocytes, a key initiating event in the pathogenesis of NAFLD.[2] Given that this compound serves as a choline donor, it is hypothesized that it could counteract the effects of choline deficiency and promote the resolution of hepatic steatosis.

Clinical Evidence: Choline Supplementation in NAFLD Patients

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a 12-week randomized controlled trial involving NAFLD patients who received choline supplementation.

Table 1: Effects of Choline Supplementation on Liver Health Parameters

| Parameter | Choline Group (Baseline) | Choline Group (12 Weeks) | Control Group (Baseline) | Control Group (12 Weeks) | p-value (between groups at 12 weeks) |

| Controlled Attenuation Parameter (dB/m) | 330 | 304 | 331 | 332 | <0.001 |

| Fibrosis Score (kPa) | 6.7 | 5.3 | 6.9 | 6.8 | <0.001 |

| Alanine Aminotransferase (ALT) (U/L) | 65 | 40 | 66 | 65 | <0.001 |

| Aspartate Aminotransferase (AST) (U/L) | 50 | 35 | 51 | 50 | 0.004 |

Table 2: Effects of Choline Supplementation on Metabolic and Oxidative Stress Markers

| Parameter | Choline Group (Baseline) | Choline Group (12 Weeks) | Control Group (Baseline) | Control Group (12 Weeks) | p-value (between groups at 12 weeks) |

| Triglycerides (mg/dL) | 157 | 133 | 159 | 158 | 0.048 |

| Thiobarbituric Acid Reactive Substances (nmol/mL) | 3.7 | 1.9 | 3.9 | 3.8 | <0.001 |

| Leptin (ng/mL) | 2.0 | 1.3 | 2.2 | 2.1 | <0.001 |

Experimental Protocol: Clinical Trial of Choline in NAFLD

This section details the methodology of the aforementioned clinical study.

-

Study Design: A 12-week randomized, controlled, single-blinded study.

-

Participants: Eligible NAFLD patients were randomized into two groups. A group of healthy volunteers was also included for baseline comparisons.

-

Intervention:

-

Choline Group (n=39): Received conventional NAFLD management plus phosphatidylcholine at a dose of 2400 mg per day for 12 weeks.

-

Control Group (n=40): Received conventional NAFLD management for 12 weeks.

-

-

Assessments: Anthropometric, clinical, and laboratory evaluations were conducted at baseline and after the 12-week treatment period.

-

Key Outcome Measures:

-

Hepatic Steatosis and Fibrosis: Measured by controlled attenuation parameter and fibrosis score using transient elastography.

-

Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Lipid Profile: Including triglyceride levels.

-

Oxidative Stress Marker: Thiobarbituric acid reactive substances (TBARS).

-

Inflammatory Marker: Leptin.

-

Proposed Preclinical Study of this compound in an Animal Model of NAFLD

To directly assess the efficacy of this compound, a preclinical study using a well-established animal model of NAFLD is warranted. The following protocol outlines a proposed experimental design.

Experimental Protocol: Preclinical Evaluation

-

Animal Model: Male C57BL/6J mice, 8 weeks of age.

-

Diet-Induced NAFLD: Mice will be fed a high-fat, high-fructose diet (HFFD) (e.g., 60% kcal from fat, 20% kcal from fructose) for 12 weeks to induce hepatic steatosis and features of metabolic syndrome. A control group will be fed a standard chow diet.

-

Treatment Groups (n=10 per group):

-

Control: Chow diet + vehicle (water) by oral gavage.

-

HFFD Control: HFFD + vehicle (water) by oral gavage.

-

HFFD + this compound (Low Dose): HFFD + this compound (e.g., 50 mg/kg/day) by oral gavage.

-

HFFD + this compound (High Dose): HFFD + this compound (e.g., 150 mg/kg/day) by oral gavage.

-

-

Treatment Duration: 8 weeks, starting after 4 weeks of HFFD feeding.

-

Outcome Measures:

-

Metabolic Parameters: Body weight, food intake, fasting blood glucose, insulin, and lipid profile (triglycerides, total cholesterol, HDL, LDL).

-

Liver Histology: Hematoxylin and eosin (H&E) staining for steatosis, inflammation, and ballooning. Sirius Red staining for fibrosis. Oil Red O staining for lipid accumulation.

-

Liver Biochemistry: Measurement of liver triglyceride content.

-

Gene Expression Analysis (RT-qPCR): Hepatic expression of genes involved in lipogenesis (e.g., Srebf1, Fasn, Acc1), fatty acid oxidation (e.g., Ppara, Cpt1a), and inflammation (e.g., Tnf, Il6).

-

Western Blot Analysis: Protein levels of key signaling molecules.

-

Signaling Pathways and Experimental Workflow

Signaling Pathway of Choline in Hepatic Lipid Metabolism

The primary role of choline in the liver is its incorporation into phosphatidylcholine, which is essential for VLDL assembly and secretion. A deficiency in choline disrupts this pathway, leading to triglyceride accumulation.

Caption: Choline's role in phosphatidylcholine synthesis for VLDL secretion.

Hypothetical Preclinical Experimental Workflow

The following diagram illustrates the workflow for the proposed preclinical study of this compound in a diet-induced mouse model of NAFLD.

References

Methodological & Application

Application Notes and Protocols: In Vitro Models for Studying the Effects of Tricholine Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricholine citrate is a lipotropic agent recognized for its hepatoprotective properties. It is clinically used in the management of liver disorders such as fatty liver disease.[1][2][3] Its mechanisms of action are believed to involve the mobilization of fat from the liver, participation in lipid metabolism, and the synthesis of phospholipids essential for cell membrane integrity.[4][5] this compound also acts as a bile acid-binding agent, which can influence cholesterol metabolism.[5][6][7]

These application notes provide detailed protocols for utilizing in vitro models to investigate the multifaceted effects of this compound on hepatocytes, particularly in the context of hepatic steatosis. The described models and assays are designed to enable researchers to quantify the impact of this compound on intracellular lipid accumulation, triglyceride levels, and to elucidate the underlying molecular and cellular signaling pathways.

In Vitro Model of Hepatic Steatosis

A widely used and relevant in vitro model for studying hepatic steatosis involves the induction of lipid accumulation in cultured hepatocytes, such as the HepG2 cell line, by exposing them to high concentrations of free fatty acids.[8] This model mimics the cellular phenotype of fatty liver disease, providing a platform to assess the efficacy of therapeutic agents like this compound.

Cell Line: Human hepatoma cell line (HepG2) is recommended due to its availability, ease of culture, and established use in hepatotoxicity and steatosis studies.[1][4]

Induction of Steatosis: A combination of oleic acid and palmitic acid is commonly used to induce lipid droplet formation in HepG2 cells.

Key Experimental Assays

Several key assays can be employed to evaluate the effects of this compound in this in vitro model:

-

Assessment of Intracellular Lipid Accumulation (Oil Red O Staining): A qualitative and quantitative assay to visualize and measure the extent of neutral lipid accumulation within the cells.

-

Quantification of Intracellular Triglycerides: A biochemical assay to specifically measure the concentration of triglycerides, a major component of lipid droplets.

-

Analysis of Gene and Protein Expression: Techniques such as RT-qPCR and Western blotting can be used to investigate the effect of this compound on the expression of key regulators of lipid metabolism.

-

Phosphatidylcholine Synthesis Assay: To directly measure the impact of this compound as a choline donor on the synthesis of this crucial phospholipid.[6][7][9]

-

In Vitro Bile Acid Binding Assay: To assess the capacity of this compound to bind to bile acids, a mechanism that can lower cholesterol levels.[10][11]

Experimental Workflow

The overall experimental workflow for studying the effects of this compound in vitro is depicted below.

Detailed Experimental Protocols

Protocol 1: Induction of Steatosis and Treatment with this compound

-

Cell Seeding: Seed HepG2 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Preparation of Fatty Acid Solution: Prepare a 10 mM stock solution of oleic acid and palmitic acid (2:1 molar ratio) in DMEM containing 1% bovine serum albumin (BSA).

-

Induction of Steatosis: After overnight incubation, replace the culture medium with DMEM containing the fatty acid solution (final concentration, e.g., 1 mM) to induce steatosis.

-

Treatment: Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (fatty acid treatment alone) and a negative control (no fatty acid treatment).

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere of 5% CO2.

Protocol 2: Oil Red O Staining and Quantification

-

Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for 30 minutes.

-

Staining: Wash the fixed cells with 60% isopropanol and then stain with a working solution of Oil Red O for 20 minutes.

-

Washing: Wash the cells with 60% isopropanol followed by multiple washes with distilled water.

-

Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute and wash with water.

-

Imaging: Visualize and capture images of the stained lipid droplets using a light microscope.

-

Quantification: To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 492 nm using a plate reader.

Protocol 3: Intracellular Triglyceride Assay

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer.

-

Triglyceride Measurement: Use a commercial triglyceride quantification kit according to the manufacturer's instructions. This typically involves an enzymatic assay that results in a colorimetric or fluorometric output.

-

Normalization: Normalize the triglyceride concentration to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.

Protocol 4: Gene Expression Analysis by RT-qPCR

-

RNA Extraction: Extract total RNA from the treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC, PPARα, CPT1A) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

Protocol 5: Phosphatidylcholine Synthesis Assay

-

Labeling: During the last 2-4 hours of treatment with this compound, add [3H]-choline to the culture medium.

-

Lipid Extraction: After the labeling period, wash the cells with cold PBS and extract the lipids using a chloroform:methanol solvent system.

-